molecular formula C17H16BrN3O4S B4346319 METHYL 2-[({5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

METHYL 2-[({5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B4346319
M. Wt: 438.3 g/mol
InChI Key: WOXFMRCQCIBENS-UHFFFAOYSA-N
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Description

Methyl 2-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that features a pyrazole ring, a furan ring, and a thiophene ring. These heterocyclic structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[({5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step reactionsCommon methods include cyclocondensation of hydrazines with 1,3-dicarbonyl compounds and cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and controlled environments to facilitate the complex reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Methyl 2-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-[({5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound’s heterocyclic rings allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid: Shares the pyrazole and furan rings but lacks the thiophene ring.

    4-Bromo-1-[(5-carboxyfur-2-yl)methyl]-3,5-dimethyl-1H-pyrazole: Similar structure but different functional groups.

Uniqueness

Methyl 2-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate is unique due to its combination of pyrazole, furan, and thiophene rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[[5-[(4-bromopyrazol-1-yl)methyl]furan-2-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O4S/c1-9-10(2)26-16(14(9)17(23)24-3)20-15(22)13-5-4-12(25-13)8-21-7-11(18)6-19-21/h4-7H,8H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXFMRCQCIBENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-[({5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-[({5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-[({5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 4
METHYL 2-[({5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 5
METHYL 2-[({5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-[({5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

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